molecular formula C19H17F2N5OS B11404160 3-ethyl-N-(2-fluorophenyl)-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-N-(2-fluorophenyl)-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11404160
M. Wt: 401.4 g/mol
InChI Key: IPGHGPGQEXKKNC-UHFFFAOYSA-N
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Description

3-ETHYL-N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of 3-ETHYL-N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, yielding the desired product with excellent efficiency . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ETHYL-N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Its unique structure allows for interactions with various biological targets, potentially leading to therapeutic applications.

    Industry: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-ETHYL-N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and related heterocyclic compounds These compounds share structural similarities but may differ in their specific functional groups and biological activities

Properties

Molecular Formula

C19H17F2N5OS

Molecular Weight

401.4 g/mol

IUPAC Name

3-ethyl-N-(2-fluorophenyl)-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H17F2N5OS/c1-2-15-23-24-19-26(15)25-16(11-7-9-12(20)10-8-11)17(28-19)18(27)22-14-6-4-3-5-13(14)21/h3-10,16-17,25H,2H2,1H3,(H,22,27)

InChI Key

IPGHGPGQEXKKNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F

Origin of Product

United States

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